molecular formula C23H32O2S2 B156151 18-Ethylenedithioprogesterone CAS No. 134028-69-6

18-Ethylenedithioprogesterone

Cat. No.: B156151
CAS No.: 134028-69-6
M. Wt: 404.6 g/mol
InChI Key: HTQHIYJCJXOMJJ-NXJLHDKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18-Ethylenedithioprogesterone is a synthetic progesterone derivative characterized by the substitution of an ethylenedithio group (-S-CH2-CH2-S-) at the 18-position of the steroid nucleus. This modification is hypothesized to enhance metabolic stability and alter receptor-binding affinity compared to natural progesterone and its analogs.

Properties

CAS No.

134028-69-6

Molecular Formula

C23H32O2S2

Molecular Weight

404.6 g/mol

IUPAC Name

(2S,5S,6S,14R)-2-acetyl-14-methyl-12,19-bis(sulfanyl)pentacyclo[10.5.3.01,5.06,15.09,14]icos-9-en-11-one

InChI

InChI=1S/C23H32O2S2/c1-13(24)17-5-6-19-16-4-3-14-9-20(25)23(27)11-15(26)10-22(17,19)8-7-18(16)21(14,2)12-23/h9,15-19,26-27H,3-8,10-12H2,1-2H3/t15?,16-,17-,18?,19+,21+,22?,23?/m1/s1

InChI Key

HTQHIYJCJXOMJJ-NXJLHDKWSA-N

SMILES

CC(=O)C1CCC2C13CCC4C2CCC5=CC(=O)C(CC(C3)S)(CC45C)S

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2C13CCC4[C@H]2CCC5=CC(=O)C(CC(C3)S)(C[C@]45C)S

Canonical SMILES

CC(=O)C1CCC2C13CCC4C2CCC5=CC(=O)C(CC(C3)S)(CC45C)S

Synonyms

18-ethylene dithioprogesterone
18-ethylenedithioprogesterone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Core Structural Differences

  • 18-Ethylenedithioprogesterone : Features a sulfur-containing ethylenedithio group at C18, which may confer resistance to oxidative degradation.
  • 17-Hydroxyprogesterone (17-OHPC) : Contains a hydroxyl group at C17 and lacks sulfur substitutions. Used clinically in formulations for preventing preterm birth .
  • 6-epi-Medroxy Progesterone-d3 17-Acetate : A deuterated isomer of medroxyprogesterone acetate (MPA) with a methyl-d3 group at C6 and an acetate at C15. Acts as a labeled impurity in progesterone assays .

Table 1: Key Structural and Functional Attributes

Compound Substituents Metabolic Stability Clinical/Research Use
This compound C18 ethylenedithio group Hypothesized high stability* Experimental (inferred)
17-Hydroxyprogesterone C17 hydroxyl group Moderate (requires formulation) Preterm birth prophylaxis
6-epi-Medroxy-d3 17-Acetate C6 methyl-d3, C17 acetate High (deuterated analogs) Analytical standards

*Inferred from sulfur’s electron-rich nature, which may reduce oxidative metabolism.

Metabolic and Isotopic Stability
  • 17-Hydroxyprogesterone Isotopes: Deuterated forms (e.g., [2H8]-17-hydroxyprogesterone) exhibit enhanced signal-to-noise ratios in mass spectrometry, aiding metabolic pathway studies. For instance, 18O-labeled derivatives demonstrated a threefold increase in signal clarity compared to non-labeled analogs .
  • This compound : The ethylenedithio group may reduce hepatic clearance due to steric hindrance or altered cytochrome P450 interactions, though direct data is lacking.
  • 6-epi-Medroxy-d3 17-Acetate : Deuterium labeling improves isotopic tracing in pharmacokinetic studies, with applications in detecting progesterone impurities .
Receptor Binding and Activity
  • 17-Hydroxyprogesterone : Binds progesterone receptors (PR) with moderate affinity but requires high doses due to rapid metabolism.
  • MPA Analogs : The C6 methyl group in MPA enhances PR binding and extends half-life. Deuterated variants (e.g., 6-epi-Medroxy-d3) retain similar receptor affinity .
  • Alternatively, it could stabilize ligand-receptor interactions via hydrophobic effects.

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